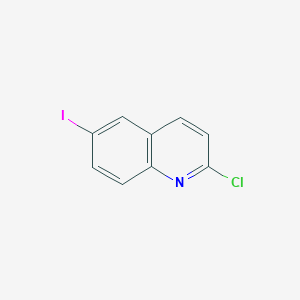

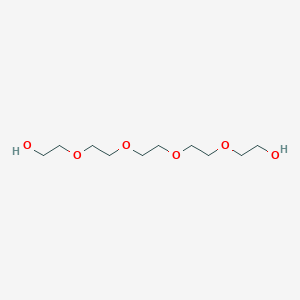

![molecular formula C6Br4S2 B054379 2,3,5,6-テトラブロモチエノ[3,2-b]チオフェン CAS No. 124638-53-5](/img/structure/B54379.png)

2,3,5,6-テトラブロモチエノ[3,2-b]チオフェン

説明

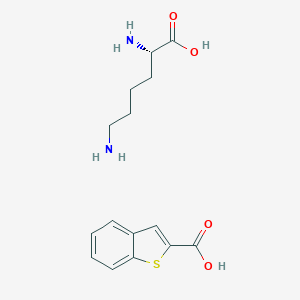

2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6Br4S2 and its molecular weight is 455.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,5,6-Tetrabromothieno[3,2-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrabromothieno[3,2-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

超分子の合成

2,3,5,6-テトラブロモチエノ[3,2-b]チオフェンは、超分子の合成に広く使用されています . 超分子とは、通常は非共有結合によって、より小さなサブユニットの集合によって形成される大きな分子です。

半導体分子の作成

この化合物は、半導体分子の作成にも使用されます . 半導体分子は、トランジスタやダイオードなど、さまざまな電子デバイスで使用されています。

作用機序

Target of Action

2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a chemical intermediate with functionalities spreading over the fused thienothiophene ring . It is widely used for the synthesis of supramolecules, semiconducting molecules, oligomers, and conjugated polymers . The primary targets of this compound are the molecular structures that it helps to form.

Mode of Action

The compound can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3.6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings . This interaction with its targets leads to the formation of more complex structures such as conjugated polymers and supramolecules .

Biochemical Pathways

The compound is involved in the synthesis of various organic semiconductors. It plays a crucial role in the formation of ladder-type poly(thienothiophenes), which are important in the field of organic electronics . The downstream effects of these pathways include the creation of materials with unique electronic and physical properties.

Result of Action

The result of the action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is the formation of complex structures such as conjugated polymers and supramolecules . These structures have applications in various fields, including organic electronics .

Action Environment

The action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene can be influenced by environmental factors. For instance, its synthesis involves the use of bromine as the oxidizing agent in acetic acid and chloroform . Therefore, the presence and concentration of these substances in the environment can affect the compound’s action, efficacy, and stability. Additionally, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.

特性

IUPAC Name |

2,3,5,6-tetrabromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCKRNKYWPNOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376311 | |

| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124638-53-5 | |

| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3,5,6-Tetrabromothieno[3,2-b]thiophene a useful building block in organic synthesis?

A1: 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a versatile precursor for creating diverse thieno[3,2-b]thiophene derivatives. Its four bromine atoms act as leaving groups, allowing for sequential and regioselective substitution reactions. [, ] This means researchers can precisely modify the molecule by replacing specific bromine atoms with desired functional groups. For instance, it can undergo sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. [] This enables the synthesis of complex molecules with specific properties, making it valuable in materials science and pharmaceutical research.

Q2: What is known about the regioselectivity of reactions involving 2,3,5,6-Tetrabromothieno[3,2-b]thiophene?

A2: Studies have shown that 2,3,5,6-Tetrabromothieno[3,2-b]thiophene exhibits high regioselectivity in palladium-catalyzed cross-coupling reactions. [] For example, in the presence of a palladium catalyst, it undergoes Suzuki coupling preferentially at the C-2 position, followed by Heck coupling at the C-5 position. [] This selectivity is confirmed by NMR and X-ray crystallography. [] The ability to control where substitutions occur on the molecule is crucial for building specific structures with desired properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

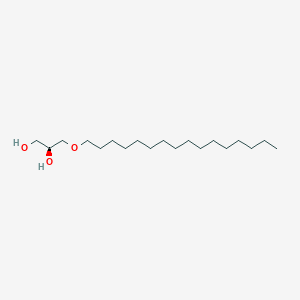

![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54297.png)

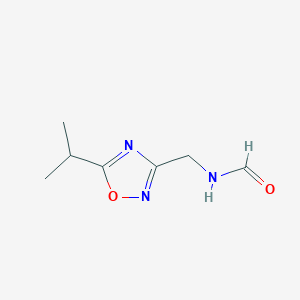

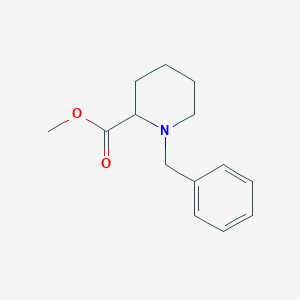

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)